N-DMTr-morpholino-T-5'-O-phosphoramidite

Description

Properties

Molecular Formula |

C40H50N5O7P |

|---|---|

Molecular Weight |

743.8 g/mol |

IUPAC Name |

3-[[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-(5-methyl-2,4-dioxopyrimidin-1-yl)morpholin-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C40H50N5O7P/c1-28(2)45(29(3)4)53(50-23-11-22-41)51-27-36-25-43(26-37(52-36)44-24-30(5)38(46)42-39(44)47)40(31-12-9-8-10-13-31,32-14-18-34(48-6)19-15-32)33-16-20-35(49-7)21-17-33/h8-10,12-21,24,28-29,36-37H,11,23,25-27H2,1-7H3,(H,42,46,47)/t36-,37+,53?/m0/s1 |

InChI Key |

FCMMGXLSEVKFCM-KKAJOCKXSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2CN(C[C@H](O2)COP(N(C(C)C)C(C)C)OCCC#N)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CN(CC(O2)COP(N(C(C)C)C(C)C)OCCC#N)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

N-DMTr-morpholino-T-5'-O-phosphoramidite: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of N-DMTr-morpholino-T-5'-O-phosphoramidite, a critical building block in the synthesis of Morpholino oligonucleotides. Tailored for researchers, scientists, and professionals in drug development, this document outlines the compound's chemical properties, synthesis protocols for Morpholino oligonucleotides, and its application in modulating gene expression.

Core Compound Specifications

This compound is a phosphoramidite (B1245037) monomer essential for the synthesis of Morpholino oligonucleotides (PMOs). PMOs are synthetic nucleic acid analogs that feature a morpholine (B109124) ring in place of the deoxyribose or ribose sugar and a phosphorodiamidate linkage instead of a phosphate (B84403) backbone. This structural modification confers resistance to nucleases and a neutral charge, enhancing their stability and cellular uptake for antisense applications.

| Property | Value |

| Molecular Formula | C40H50N5O7P |

| Molecular Weight | 743.83 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% (HPLC) |

| Solubility | Soluble in anhydrous acetonitrile, dichloromethane (B109758) |

| Storage Conditions | Store at -20°C under an inert atmosphere (e.g., Argon) |

| Shipping Conditions | Ambient temperature |

Automated Solid-Phase Synthesis of Morpholino Oligonucleotides

The synthesis of Morpholino oligonucleotides using this compound is typically performed on an automated solid-phase synthesizer. The following protocol outlines a standard synthesis cycle.

Materials and Reagents:

-

This compound and other required morpholino phosphoramidite monomers (A, C, G)

-

Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

-

Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)

-

Coupling activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile

-

Capping solution A: Acetic anhydride (B1165640) in Tetrahydrofuran (THF)/Pyridine

-

Capping solution B: 16% 1-Methylimidazole in THF

-

Oxidation solution: 0.02 M Iodine in THF/Water/Pyridine

-

Washing solvent: Acetonitrile

-

Cleavage and deprotection solution: Concentrated aqueous ammonia (B1221849)

Experimental Protocol: Synthesis Cycle

The automated synthesis cycle consists of the following steps, repeated for each monomer addition:

| Step | Reagent/Solvent | Time | Purpose |

| Deblocking | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | ~60 seconds | Removes the 4,4'-dimethoxytrityl (DMTr) protecting group from the 5'-hydroxyl. |

| Washing | Acetonitrile | ~90 seconds | Removes the deblocking solution and any cleaved DMTr groups. |

| Coupling | Morpholino phosphoramidite monomer and 0.25 M 5-Ethylthio-1H-tetrazole (ETT) | ~5-15 minutes | Couples the phosphoramidite monomer to the free 5'-hydroxyl group on the growing chain. |

| Capping | Capping A (Ac₂O/THF/Pyridine) and Capping B (16% N-Methylimidazole/THF) | ~30 seconds | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences. |

| Washing | Acetonitrile | ~90 seconds | Removes excess capping reagents. |

| Oxidation | 0.02 M Iodine in THF/Water/Pyridine | ~60 seconds | Oxidizes the phosphite (B83602) triester linkage to a more stable phosphotriester. |

| Washing | Acetonitrile | ~90 seconds | Removes the oxidation solution. |

Post-Synthesis Cleavage and Deprotection:

-

Following the completion of the synthesis, the solid support is treated with concentrated aqueous ammonia at 55°C for 12-16 hours.

-

This step cleaves the Morpholino oligonucleotide from the CPG support and removes the protecting groups from the nucleobases and the phosphodiester backbone.

-

The resulting crude Morpholino oligonucleotide solution is then purified, typically by High-Performance Liquid Chromatography (HPLC).

Mechanisms of Action and Applications

Morpholino oligonucleotides synthesized from monomers like N-DMTr-morpholino-T-5'-O-phosphoramidate are powerful tools for reverse genetics and are being explored as therapeutic agents. They function primarily through a steric-blocking mechanism, physically hindering the interaction of cellular machinery with target RNA sequences.

Translational Blocking

By designing a Morpholino oligonucleotide to be complementary to the 5' untranslated region (UTR) or the start codon (AUG) of a target messenger RNA (mRNA), it is possible to prevent the assembly of the ribosomal initiation complex, thereby blocking protein translation.[1]

Splice Modification

Morpholino oligonucleotides can also be designed to target splice junctions or splice-regulatory elements within a pre-mRNA. This binding can prevent the spliceosome from correctly processing the pre-mRNA, leading to exon skipping or intron inclusion. This allows for the study of alternative splicing and can be used to correct splicing defects in certain genetic diseases.[2][3]

Modulation of Signaling Pathways: The Hedgehog Example

Morpholino oligonucleotides are instrumental in studying developmental signaling pathways. For instance, in zebrafish, a common model organism, morpholinos targeting the sonic hedgehog a (shha) mRNA are used to investigate the role of the Hedgehog signaling pathway in embryogenesis. Knockdown of shha disrupts the normal signaling cascade, leading to observable developmental defects.

The Hedgehog signaling pathway is crucial for embryonic patterning. In the "off" state, the Patched (Ptc) receptor inhibits the Smoothened (Smo) protein. Upon binding of the Sonic hedgehog (Shh) ligand to Ptc, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors, which then regulate the expression of target genes.

Conclusion

This compound is a fundamental component for the synthesis of Morpholino oligonucleotides, which are invaluable tools in molecular biology and drug development. Their unique chemical properties and steric-blocking mechanism of action enable precise and stable modulation of gene expression, facilitating the study of gene function and the development of novel therapeutic strategies for a range of genetic disorders.

References

N-DMTr-morpholino-T-5'-O-phosphoramidite chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of N-DMTr-morpholino-T-5'-O-phosphoramidite, a key building block in the synthesis of morpholino oligonucleotides.

Core Concepts: Chemical Structure and Properties

This compound is a synthetic molecule designed for the construction of morpholino oligonucleotides, which are analogues of nucleic acids.[1] In these structures, the native ribose or deoxyribose sugar is replaced by a methylenemorpholine ring, and the backbone linkages are phosphorodiamidate groups instead of phosphates.[1] This modification confers unique properties to the resulting oligonucleotides, such as high stability and resistance to nucleases.

The chemical structure of this compound consists of a thymine (B56734) nucleobase attached to a morpholino ring. The nitrogen of the morpholino ring is protected by a dimethoxytrityl (DMTr) group, which is a bulky, acid-labile protecting group essential for stepwise oligonucleotide synthesis. The 5'-hydroxyl group of the morpholino ring is phosphitylated to create a phosphoramidite (B1245037) moiety, which is the reactive group that enables the formation of the phosphorodiamidate linkage during solid-phase synthesis.

Physicochemical Properties

Quantitative data on the specific physicochemical properties of this compound are not extensively detailed in publicly available literature. However, general properties can be inferred from related compounds and the nature of its chemical structure.

| Property | Value/Description |

| Molecular Formula | C41H53N6O8P |

| Molecular Weight | 743.83 g/mol |

| Appearance | Typically a white to off-white solid. |

| Solubility | Generally soluble in anhydrous organic solvents such as acetonitrile (B52724), dichloromethane (B109758), and N-methyl-2-pyrrolidone (NMP). Solubility in acetonitrile can be limited for some trityl-protected morpholino monomers.[2] |

| Stability | The phosphoramidite moiety is sensitive to moisture and acidic conditions. The DMTr protecting group is labile to acid. Proper storage under anhydrous and inert conditions is crucial to prevent degradation. |

Structural Diagram

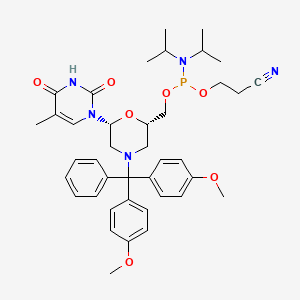

The following diagram illustrates the chemical structure of this compound.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of the phosphoramidite monomer and its subsequent use in solid-phase oligonucleotide synthesis.

Synthesis of this compound

The synthesis of this compound involves the phosphitylation of the corresponding N-DMTr-protected morpholino-thymidine nucleoside. The following protocol is adapted from the synthesis of the analogous uridine (B1682114) phosphoramidite.

Materials:

-

N-DMTr-morpholino-thymidine

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Procedure:

-

Dissolve N-DMTr-morpholino-thymidine in anhydrous DCM under an inert atmosphere (e.g., argon).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add DIPEA to the stirred solution.

-

After 5 minutes of stirring, slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture over a period of 15 minutes, maintaining the temperature at 0-5 °C.

-

Allow the reaction to proceed at room temperature for a specified time, monitoring the reaction progress by an appropriate method (e.g., TLC or HPLC).

-

Upon completion, the reaction is quenched, and the product is purified using silica (B1680970) gel column chromatography to yield the final this compound.

Solid-Phase Synthesis of Morpholino Oligonucleotides

This compound is utilized in an automated DNA/RNA synthesizer for the solid-phase synthesis of morpholino oligonucleotides. The synthesis cycle involves four main steps: deprotection, coupling, capping, and oxidation.

The acid-labile DMTr group is removed from the 5'-end of the growing oligonucleotide chain attached to the solid support.

-

Reagent: A solution of an acid in an anhydrous solvent. A common reagent is 3% trichloroacetic acid (TCA) in dichloromethane (DCM).

-

Procedure: The solid support is treated with the detritylation solution for a short period (e.g., 95 seconds) to remove the DMTr group, liberating a free secondary amine on the morpholino ring for the subsequent coupling reaction.

The activated this compound is coupled to the deprotected amine on the growing oligonucleotide chain.

-

Reagents:

-

This compound solution in anhydrous acetonitrile.

-

An activator solution, such as 0.12 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

-

-

Procedure: The phosphoramidite and activator solutions are delivered to the synthesis column containing the solid support. The coupling reaction proceeds for a specific duration (e.g., 600 seconds) to form the phosphorodiamidate linkage.

Any unreacted free amines on the solid support are capped to prevent the formation of deletion mutants in the subsequent synthesis cycles.

-

Reagents:

-

Capping Reagent A (e.g., a mixture of tetrahydrofuran, pyridine, and acetic anhydride).

-

Capping Reagent B (e.g., 16% N-methylimidazole in tetrahydrofuran).

-

-

Procedure: The capping reagents are passed through the synthesis column to acetylate any unreacted amines.

The newly formed phosphite (B83602) triester linkage is oxidized to the stable phosphorodiamidate linkage.

-

Reagent: An oxidizing agent, such as a solution of iodine in a suitable solvent or, for morpholino synthesis, (1S)-(+)-(10-camphorsulfonyl)-oxaziridine in anhydrous acetonitrile.

-

Procedure: The oxidizing solution is passed through the synthesis column to convert the P(III) linkage to the P(V) state.

This four-step cycle is repeated for each monomer addition until the desired morpholino oligonucleotide sequence is synthesized.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key processes involving this compound.

Solid-Phase Synthesis Cycle

This diagram illustrates the workflow for the solid-phase synthesis of a morpholino oligonucleotide.

References

A Deep Dive into the Synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorodiamidate Morpholino Oligomers (PMOs) represent a significant class of synthetic antisense oligonucleotides that have garnered substantial attention as therapeutic agents for gene silencing. Their unique molecular architecture, characterized by a morpholino ring instead of a ribose or deoxyribose sugar and phosphorodiamidate linkages replacing the phosphate (B84403) backbone of native nucleic acids, confers remarkable specificity, high stability against nuclease degradation, and low toxicity.[1][2] PMOs primarily operate through a steric-blocking mechanism, binding to target messenger RNA (mRNA) to physically obstruct translation or modulate pre-mRNA splicing, rather than inducing mRNA degradation.[1][2] This mode of action, coupled with their favorable safety profile, has led to the FDA approval of several PMO-based therapeutics, including Eteplirsen (Exondys 51), Golodirsen (Vyondys 53), Viltolarsen (Viltepso), and Casimersen (Amondys 45) for the treatment of Duchenne muscular dystrophy.[2]

This technical guide provides a comprehensive overview of the solid-phase synthesis of PMOs, detailing the chemical principles, experimental protocols, and analytical techniques that are crucial for the production of high-quality oligomers for research and therapeutic development.

The Core of PMO Synthesis: Solid-Phase Synthesis

The most prevalent and robust method for PMO synthesis is solid-phase synthesis. This technique involves the sequential addition of morpholino monomers to a growing oligomer chain that is covalently attached to an insoluble solid support. The synthesis proceeds in a cyclical fashion, with each cycle extending the PMO chain by one monomer. The general workflow of solid-phase PMO synthesis is depicted below.

The synthesis cycle is repeated until the desired oligomer length is achieved. Following the final cycle, the completed PMO is cleaved from the solid support, and all remaining protecting groups are removed. The crude product is then purified and analyzed to ensure its identity and purity.

Key Chemical Strategies in PMO Synthesis

Two primary chemical strategies, distinguished by the type of protecting group on the morpholino nitrogen, are employed in solid-phase PMO synthesis: Trityl (Tr) chemistry and Fluorenylmethyloxycarbonyl (Fmoc) chemistry.[1][3]

Trityl (Tr) Chemistry

Trityl chemistry is a well-established method for PMO synthesis. The trityl group is acid-labile, meaning it is removed by treatment with an acid.

-

Deblocking: Achieved using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) or a specialized deblocking agent like CYPTFA (3-cyanopyridine, trifluoroacetic acid, and trifluoroethanol in DCM).[1][4]

-

Advantages: Robust and widely used.

-

Disadvantages: The repeated acid exposure can potentially lead to depurination, especially in longer oligomers. The trityl cation released during deblocking can be quantified spectrophotometrically to monitor coupling efficiency.[1]

Fluorenylmethyloxycarbonyl (Fmoc) Chemistry

Fmoc chemistry, traditionally used in peptide synthesis, has been adapted for PMO synthesis. The Fmoc group is base-labile.

-

Deblocking: Typically accomplished with a 20% solution of piperidine (B6355638) in dimethylformamide (DMF).[1]

-

Advantages: The milder, non-acidic deblocking conditions can be beneficial for the synthesis of longer or sensitive PMO sequences.[3][5]

-

Disadvantages: Requires different solvent systems and can be more susceptible to premature cleavage of the linker to the solid support if not optimized.

Quantitative Data in PMO Synthesis

The efficiency and success of PMO synthesis are evaluated by several quantitative parameters. The following tables summarize typical values achieved in solid-phase PMO synthesis.

Table 1: Synthesis Efficiency and Yield

| Parameter | Typical Range | Method of Determination |

| Coupling Efficiency | >99% | Trityl cation assay or Fmoc assay[1][6] |

| Overall Yield (25-mer, crude) | 50-70% | UV-Vis Spectroscopy[1][7] |

| Overall Yield (30-mer) | >20% (purified) | UV-Vis Spectroscopy[3] |

Table 2: Purity of Synthesized PMOs

| Purification Method | Typical Purity | Common Impurities |

| Anion-Exchange HPLC | >90% | Truncated sequences, deletion sequences (n-1)[6] |

| Reverse-Phase HPLC | Variable, often used for desalting and analysis | Capping failures, byproducts of synthesis[8] |

Detailed Experimental Protocols

The following are generalized protocols for the key steps in solid-phase PMO synthesis. These can be adapted for use with automated DNA/RNA synthesizers.

Protocol 1: Solid-Phase PMO Synthesis Cycle

This protocol outlines a single cycle of monomer addition. The cycle is repeated until the desired sequence is assembled.

A. Reagents and Solutions

| Reagent/Solution | Composition | Purpose |

| Deblocking Solution (Trityl Chemistry) | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Removal of the 5'-Trityl protecting group[1] |

| Deblocking Solution (Fmoc Chemistry) | 20% Piperidine in Dimethylformamide (DMF) | Removal of the 5'-Fmoc protecting group[1] |

| Coupling Solution | Activated Morpholino Monomer (3 equiv.), Activator (e.g., ETT, 6 equiv.), N-Ethylmorpholine (NEM, 6 equiv.) in Acetonitrile (CH3CN) or N-Methyl-2-pyrrolidone (NMP) | Formation of the phosphorodiamidate linkage[7] |

| Capping Solution | Solution A: 10% Acetic Anhydride in CH3CN or NMP. Solution B: 10% N,N-Diisopropylethylamine (DIPEA) in CH3CN or NMP. Mix 1:1 before use. | Acetylation of unreacted amino groups to prevent the formation of deletion sequences[7] |

| Washing Solvents | Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (CH3CN) | Removal of excess reagents and byproducts |

B. Synthesis Cycle Procedure

-

Deblocking:

-

Trityl Chemistry:

-

Wash the solid support with DCM.

-

Treat the support with the Deblocking Solution (Trityl Chemistry) for 1-5 minutes.[1]

-

Repeat the treatment 2-4 times.

-

Wash the support thoroughly with DCM and then with the coupling solvent (CH3CN or NMP).

-

-

Fmoc Chemistry:

-

Wash the solid support with DMF.

-

Treat the support with the Deblocking Solution (Fmoc Chemistry) for 5 minutes.[1]

-

Repeat the treatment.

-

Wash the support thoroughly with DMF and then with the coupling solvent (CH3CN or NMP).

-

-

-

Coupling:

-

Capping (Optional but Recommended):

-

Add the Capping Solution to the solid support.

-

React for 5 minutes.[7]

-

Wash the support with the coupling solvent and then with DCM.

-

Repeat the cycle (steps 1-3) until the desired PMO sequence is synthesized.

Protocol 2: Cleavage and Deprotection

-

After the final synthesis cycle, wash the solid support with DCM and dry it.

-

Transfer the solid support to a sealed vial.

-

Add concentrated aqueous ammonia (B1221849).

-

Heat the vial at 55°C for 16 hours.[1]

-

Cool the vial to room temperature and carefully open it.

-

Filter the solution to remove the solid support.

-

Evaporate the ammonia solution to obtain the crude PMO.

Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)

-

Dissolve the crude PMO in an appropriate buffer (e.g., HPLC Buffer A).

-

Inject the sample onto an HPLC column (anion-exchange is common).[6]

-

Elute the PMO using a gradient of a high-salt buffer (e.g., HPLC Buffer B).

-

Monitor the elution profile at a suitable wavelength (e.g., 260 nm).

-

Collect the fractions containing the pure PMO.

-

Desalt the collected fractions and lyophilize to obtain the final product.

Protocol 4: Quality Control and Analysis

-

Purity Assessment: HPLC is used to determine the percentage of the full-length product and identify any truncated or failure sequences.[9]

-

Identity Confirmation: Mass spectrometry (e.g., MALDI-TOF or ESI-MS) is used to confirm the molecular weight of the synthesized PMO, ensuring it matches the expected mass of the target sequence.[9][10]

Signaling Pathways and Experimental Workflows

The synthesis of PMOs is a linear, stepwise process. The following diagram illustrates the logical flow of the synthesis cycle.

Conclusion

Solid-phase synthesis is a robust and widely adopted method for producing high-quality PMOs for research and therapeutic development. The choice between Trityl and Fmoc chemistry depends on the specific sequence and desired scale of synthesis. Careful execution of each step in the synthesis cycle, coupled with rigorous purification and quality control, is essential for obtaining pure, full-length PMOs with the desired biological activity. The protocols and data presented in this guide provide a comprehensive foundation for researchers, scientists, and drug development professionals working with these promising therapeutic molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides [jsyx.magtechjournal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2019060862A1 - Processes for preparing phosphorodiamidate morpholino oligomers via fast-flow synthesis - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. gene-tools.com [gene-tools.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples | Gene Tools, LLC [gene-tools.com]

- 9. lcms.cz [lcms.cz]

- 10. Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Antisense Technology: A Technical Guide to N-DMTr-morpholino-T-5'-O-phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of N,N-dimethyl-p-toluidine-morpholino-Thymidine-5'-O-phosphoramidite (N-DMTr-morpholino-T-5'-O-phosphoramidite) in the advancement of antisense technology. As a fundamental building block for the synthesis of phosphorodiamidate morpholino oligomers (PMOs), this key reagent has paved the way for the development of novel therapeutics capable of modulating gene expression with high specificity and efficacy. This document provides a comprehensive overview of its chemistry, application in solid-phase synthesis, and the mechanistic basis of the resulting antisense oligonucleotides, supplemented with detailed experimental protocols and quantitative data for researchers in the field.

Introduction to Morpholino Oligonucleotides and Antisense Technology

Antisense technology represents a powerful strategy for modulating gene expression by targeting specific messenger RNA (mRNA) sequences. Unlike many other nucleic acid-based therapies, phosphorodiamidate morpholino oligomers (PMOs) are synthetic molecules that feature a morpholine (B109124) ring instead of a ribose or deoxyribose sugar, and a phosphorodiamidate linkage instead of a phosphodiester bond.[1] This unique chemical structure confers several advantageous properties to PMOs, including exceptional stability against nucleases, a neutral backbone that minimizes off-target effects, and high binding affinity to target RNA sequences.[2][3]

This compound is a key phosphoramidite (B1245037) monomer used in the synthesis of these PMOs. The dimethoxytrityl (DMTr) group on the morpholino nitrogen serves as a protecting group during the sequential addition of monomers in solid-phase synthesis.

The Central Role of this compound

This compound, along with its A, C, and G counterparts, is the fundamental unit for the assembly of PMO chains. The phosphoramidite moiety at the 5'-O-position enables the formation of the characteristic phosphorodiamidate internucleoside linkages through a well-established solid-phase synthesis cycle. The thymidine (B127349) base provides the sequence specificity, allowing the resulting PMO to bind to a complementary adenosine (B11128) residue in the target RNA sequence.

Chemical Structure and Properties

The chemical structure of this compound is specifically designed for its role in automated oligonucleotide synthesis. The acid-labile DMTr group ensures that the morpholino nitrogen can be deprotected under mild conditions, allowing for the subsequent coupling reaction without damaging the growing oligomer chain. The diisopropylamino group on the phosphorus atom is a good leaving group, facilitating the efficient formation of the phosphorodiamidate bond when activated.

Solid-Phase Synthesis of Phosphorodiamidate Morpholino Oligomers

The synthesis of PMOs is carried out on a solid support, typically controlled pore glass (CPG), using an automated DNA/RNA synthesizer. The process involves a repeated cycle of four main steps for each monomer addition: deblocking, coupling, and optionally capping, followed by oxidation of the phosphite (B83602) triester to the stable phosphorodiamidate linkage.[4]

Caption: Workflow for the solid-phase synthesis of phosphorodiamidate morpholino oligomers (PMOs).

Quantitative Data on PMO Synthesis

The efficiency of PMO synthesis is a critical factor for obtaining high-purity, full-length oligonucleotides. Modern synthesis protocols have achieved significant improvements in coupling efficiencies and overall yields.

| Parameter | Value | Reference |

| Coupling Efficiency per Step | ~99% | [5] |

| Overall Yield (20-mer) | >20% | [6][7] |

| Overall Yield (30-mer, e.g., Eteplirsen) | >20% | [6][7] |

| Final Purity (AEX-HPLC) | >90% | [5] |

| Synthesis Time (18-mer, automated fast-flow) | 3.5 hours | [4] |

Experimental Protocols

Protocol for Solid-Phase Synthesis of a 25-mer PMO

This protocol outlines the key steps for synthesizing a 25-mer PMO on an automated DNA/RNA synthesizer.

A. Reagents and Solutions:

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Coupling Solution: 0.1 M solution of the respective N-DMTr-morpholino phosphoramidite (A, G, C, T) in Acetonitrile (ACN), 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in ACN as an activator.

-

Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water.

-

Capping Solution A: Acetic Anhydride/Pyridine/THF.

-

Capping Solution B: 16% 1-Methylimidazole in THF.

-

Cleavage and Deprotection Solution: Concentrated aqueous ammonia (B1221849).

B. Synthesis Cycle:

-

Deblocking: The solid support is treated with the Deblocking Solution to remove the DMTr protecting group from the terminal morpholino subunit. This is followed by washing with ACN.

-

Coupling: The Coupling Solution, containing the next activated morpholino monomer, is delivered to the column containing the solid support. The reaction is allowed to proceed for a specified time (e.g., 5-15 minutes).

-

Capping (Optional but Recommended): The Capping Solutions are used to acetylate any unreacted free amines, preventing the formation of n-1 shortmer sequences.

-

Oxidation: The Oxidation Solution is passed through the column to oxidize the newly formed phosphite triester linkage to the stable phosphorodiamidate linkage.

-

Washing: The solid support is washed extensively with ACN to remove any unreacted reagents before the next cycle begins.

-

Repeat: The cycle is repeated until the desired 25-mer sequence is assembled.

C. Cleavage, Deprotection, and Purification:

-

After the final synthesis cycle, the solid support is washed with DCM and dried.

-

The support is transferred to a sealed vial, and the Cleavage and Deprotection Solution is added.

-

The vial is heated at 55°C for 16 hours to cleave the PMO from the solid support and remove the base-protecting groups.[4]

-

The solution is filtered to remove the solid support, and the ammonia is evaporated.

-

The crude PMO is purified by anion-exchange high-performance liquid chromatography (AEX-HPLC).[5]

-

The purified PMO is desalted and lyophilized to yield the final product.

Protocol for Quantification of Exon Skipping by qRT-PCR

This protocol is used to assess the efficacy of splice-switching PMOs.

-

RNA Extraction: Extract total RNA from cells or tissues treated with the PMO using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and appropriate primers.

-

Quantitative PCR (qPCR): Perform qPCR using primers that flank the target exon. A TaqMan probe-based assay can be designed to specifically detect either the skipped or unskipped transcript.[8][9]

-

Data Analysis: Calculate the percentage of exon skipping by comparing the levels of the skipped and unskipped transcripts, often normalized to a housekeeping gene.

Mechanism of Action of Morpholino Oligonucleotides

PMOs synthesized using this compound and other bases do not mediate the degradation of their target RNA. Instead, they act via a steric-blocking mechanism.[6]

Translation Blocking

By binding to the 5' untranslated region (UTR) or the start codon (AUG) of an mRNA, a PMO can physically prevent the assembly or progression of the ribosomal initiation complex, thereby inhibiting protein translation.[5]

Caption: Steric blocking of translation by a morpholino oligonucleotide.

Splice Modification

PMOs can be designed to bind to pre-mRNA at splice junctions (intron-exon boundaries) or to splicing enhancer or silencer sequences within exons or introns. This binding can block the access of the spliceosome machinery, leading to the exclusion of an exon (exon skipping) or the inclusion of an intron.[10] This is the mechanism underlying several FDA-approved drugs for Duchenne muscular dystrophy, such as Eteplirsen.[6]

Caption: Morpholino-mediated exon skipping.

In Vivo Efficacy and Toxicity

The unique properties of PMOs contribute to their favorable in vivo performance.

Efficacy Data

| Application | Target | Organism/Model | Efficacy | Reference |

| Duchenne Muscular Dystrophy | DMD exon 51 | Human clinical trial | Restoration of dystrophin protein | [8] |

| Dengue Virus Inhibition | 3' UTR | In vitro | 99% inhibition of viral RNA | [11] |

| TNF-α Inhibition | TNF-α mRNA | Mouse model | 31.5% inhibition of TNF-α production | [12] |

Toxicity Profile

PMOs generally exhibit a low toxicity profile, which is attributed to their neutral backbone and high specificity.[10][13] However, high concentrations or specific sequences may lead to adverse effects. Studies have shown that most PMOs are not toxic to cells even at high concentrations.[14]

Conclusion

This compound is an indispensable component in the field of antisense technology. Its well-defined chemical properties enable the robust and efficient solid-phase synthesis of phosphorodiamidate morpholino oligomers. The resulting PMOs, with their unique steric-blocking mechanism of action, have demonstrated significant therapeutic potential for a range of genetic and infectious diseases. This technical guide provides a foundational understanding for researchers and drug developers, offering both the theoretical background and practical protocols necessary to harness the power of this technology for future innovations in precision medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterizing Exon Skipping Efficiency in DMD Patient Samples in Clinical Trials of Antisense Oligonucleotides [jove.com]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gene-tools.com [gene-tools.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exon skipping quantification by quantitative reverse-transcription polymerase chain reaction in Duchenne muscular dystrophy patients treated with the antisense oligomer eteplirsen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo morpholino oligomers targeting the 3′ untranslated region show efficacy against dengue virus | BioWorld [bioworld.com]

- 12. researchgate.net [researchgate.net]

- 13. gene-tools.com [gene-tools.com]

- 14. Phosphorodiamidate morpholino oligomers suppress mutant huntingtin expression and attenuate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Principles of Steric-Blocking Oligonucleotides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Steric-blocking oligonucleotides represent a powerful class of synthetic nucleic acid analogs that modulate gene expression at the post-transcriptional level. Unlike other antisense technologies that induce target RNA degradation, such as those dependent on RNase H or RNA interference (RNAi), steric-blocking oligonucleotides operate by physically obstructing the binding of cellular machinery to specific RNA sequences.[1][2][3][4] This mechanism allows for a nuanced control of protein production and function, primarily through the inhibition of mRNA translation or the modulation of pre-mRNA splicing. Their unique mode of action, coupled with chemical modifications that enhance stability and binding affinity, has propelled them to the forefront of therapeutic development for a variety of genetic disorders.[1][3][5] This guide provides a comprehensive overview of the fundamental principles, chemical diversity, and practical applications of steric-blocking oligonucleotides.

Core Principles and Mechanisms of Action

The fundamental principle behind steric-blocking oligonucleotides is the use of Watson-Crick base pairing to bind to a target RNA sequence with high specificity.[6][7] By occupying a specific site on the RNA molecule, the oligonucleotide physically prevents the access of essential cellular components, thereby altering the normal processing or function of that RNA.

Inhibition of mRNA Translation

One of the primary applications of steric-blocking oligonucleotides is the inhibition of protein synthesis. This is typically achieved by designing the oligonucleotide to bind to the 5' untranslated region (5'-UTR) or the start codon (AUG) region of the target mRNA.[6][7][8] By forming a duplex in this critical region, the oligonucleotide can prevent the assembly of the ribosomal subunits or stall the progression of the ribosome along the mRNA, effectively halting translation initiation.[2][8][9]

Modulation of Pre-mRNA Splicing

Steric-blocking oligonucleotides are widely used to modulate pre-mRNA splicing patterns, a process critical for the generation of mature mRNA. By targeting splice sites (the junctions between exons and introns), or splicing enhancer or silencer sequences within exons or introns, these oligonucleotides can prevent the binding of splicing factors (e.g., snRNPs, SR proteins).[1][2] This interference can lead to several outcomes, including:

-

Exon Skipping: Blocking a splice donor or acceptor site can cause the splicing machinery to skip over an entire exon. This is the therapeutic mechanism for drugs like Eteplirsen in Duchenne muscular dystrophy (DMD).

-

Exon Inclusion: Conversely, by blocking a splice silencer, an oligonucleotide can promote the inclusion of an exon that is normally excluded. This is the principle behind Nusinersen (B3181795) for spinal muscular atrophy (SMA).

-

Correction of Aberrant Splicing: In diseases caused by mutations that create cryptic splice sites, steric-blocking oligonucleotides can be used to block these aberrant sites and restore normal splicing.

Chemical Modifications of Steric-Blocking Oligonucleotides

Unmodified oligonucleotides are susceptible to degradation by nucleases and have poor cellular uptake. To overcome these limitations, various chemical modifications have been developed to enhance their stability, binding affinity, and pharmacokinetic properties.

| Chemical Modification | Key Features | Advantages | Disadvantages |

| Phosphorodiamidate Morpholino Oligomers (PMOs) | Morpholine rings replace ribose sugars, and phosphorodiamidate linkages replace the phosphate (B84403) backbone.[1] | High stability, nuclease resistance, neutral charge reduces off-target effects.[1] | Poor cellular uptake often requires delivery enhancement strategies.[3][10] |

| Peptide Nucleic Acids (PNAs) | A polyamide backbone replaces the sugar-phosphate backbone.[11] | High binding affinity to DNA and RNA, resistant to nucleases and proteases.[11] | Poor water solubility and cellular uptake.[11] |

| 2'-O-Methyl (2'-O-Me) RNA | A methyl group is added to the 2' position of the ribose sugar.[9] | Increased nuclease resistance and binding affinity. | Can have some off-target effects.[12] |

| 2'-O-Methoxyethyl (2'-O-MOE) RNA | A methoxyethyl group is added to the 2' position of the ribose sugar.[9][13] | Enhanced binding affinity and nuclease resistance compared to 2'-O-Me. | Potential for off-target effects. |

| Locked Nucleic Acids (LNAs) | The ribose ring is "locked" in a C3'-endo conformation by a methylene (B1212753) bridge. | Very high binding affinity, increased stability. | Can have higher toxicity and off-target effects. |

Quantitative Data on Therapeutic Steric-Blocking Oligonucleotides

The clinical success of several steric-blocking oligonucleotides provides valuable quantitative data on their efficacy.

| Drug Name (Active Ingredient) | Disease | Target | Mechanism | Key Efficacy Data |

| Exondys 51® (Eteplirsen) | Duchenne Muscular Dystrophy | DMD pre-mRNA | Exon 51 skipping | In the PROMOVI trial, eteplirsen-treated patients showed an 18.7-fold increase in exon skipping and a 7-fold increase in dystrophin protein at week 96 compared to baseline.[5][14] A Phase II study showed a mean of 52.1% dystrophin positive fibers after 48 weeks of treatment with 30 mg/kg. |

| Spinraza® (Nusinersen) | Spinal Muscular Atrophy | SMN2 pre-mRNA | Exon 7 inclusion | In the CHERISH study for later-onset SMA, children treated with nusinersen had a mean improvement of 3.9 points on the HFMSE scale at 15 months, compared to a 1.0 point decline in the untreated group.[2] In the NURTURE study of presymptomatic infants, 92% of participants achieved the ability to walk independently.[15] |

Experimental Protocols

In Vitro Translation Assay

Objective: To assess the ability of a steric-blocking oligonucleotide to inhibit the translation of a target mRNA in a cell-free system.

Methodology:

-

Template Preparation: A DNA template containing a T7 promoter followed by the 5'-UTR and coding sequence of the target gene is synthesized.

-

In Vitro Transcription: The DNA template is transcribed into mRNA using a T7 RNA polymerase in vitro transcription kit.

-

In Vitro Translation: The synthesized mRNA is added to a rabbit reticulocyte lysate or wheat germ extract in vitro translation system, which contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids).

-

Oligonucleotide Treatment: The steric-blocking oligonucleotide is added to the translation reaction at various concentrations. A scrambled or mismatch oligonucleotide should be used as a negative control.

-

Protein Detection: The newly synthesized protein is typically labeled with 35S-methionine or detected by western blot using a target-specific antibody.

-

Quantification: The amount of synthesized protein is quantified using autoradiography or densitometry and plotted against the oligonucleotide concentration to determine the IC50 value.

Splice-Switching Reporter Assay

Objective: To quantify the ability of a steric-blocking oligonucleotide to modulate the splicing of a target pre-mRNA in cultured cells.

Methodology:

-

Reporter Plasmid Construction: A reporter plasmid is constructed containing a minigene of the target gene, typically including the exon of interest and its flanking introns. The exon is often flanked by sequences encoding fluorescent proteins (e.g., GFP and RFP) in different reading frames, such that a specific splicing outcome results in the expression of one of the fluorescent proteins.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and co-transfected with the reporter plasmid and the steric-blocking oligonucleotide at various concentrations. A scrambled or mismatch oligonucleotide is used as a negative control.

-

RNA Isolation and RT-PCR: After 24-48 hours, total RNA is isolated from the cells. The reporter mRNA is then reverse transcribed and amplified by PCR using primers specific to the reporter construct.

-

Analysis of Splicing Products: The PCR products are analyzed by gel electrophoresis to visualize the different splice isoforms. The intensity of the bands corresponding to the skipped and included exons is quantified to calculate the percentage of exon skipping or inclusion.

-

Fluorescence Measurement: If a fluorescent reporter is used, the expression of the fluorescent proteins can be quantified by flow cytometry or fluorescence microscopy.

Cellular Uptake and Biodistribution Studies

Objective: To determine the efficiency of cellular uptake and the in vivo tissue distribution of a steric-blocking oligonucleotide.

Methodology:

-

Oligonucleotide Labeling: The oligonucleotide is labeled with a fluorescent dye (e.g., fluorescein) or a radioisotope (e.g., 3H).

-

In Vitro Cellular Uptake:

-

Cultured cells are incubated with the labeled oligonucleotide for various time points.

-

After incubation, the cells are washed to remove any unbound oligonucleotide.

-

The amount of internalized oligonucleotide is quantified by flow cytometry, fluorescence microscopy, or scintillation counting.

-

-

In Vivo Biodistribution:

-

The labeled oligonucleotide is administered to an animal model (e.g., mouse) via the desired route (e.g., intravenous, subcutaneous).

-

At various time points, tissues of interest (e.g., liver, kidney, muscle, brain) are harvested.

-

The amount of oligonucleotide in each tissue is quantified by fluorescence imaging, autoradiography, or by extracting the oligonucleotide and measuring its concentration using methods like ELISA or LC-MS.

-

Mandatory Visualizations

Conclusion

Steric-blocking oligonucleotides have emerged as a versatile and potent class of therapeutics with the ability to precisely modulate gene expression. Their unique mechanism of action, which avoids RNA degradation, offers a distinct advantage for applications requiring the restoration of protein function through splice modulation or the fine-tuning of protein levels. The continued development of novel chemical modifications and delivery strategies is expected to further expand the therapeutic potential of steric-blocking oligonucleotides, paving the way for new treatments for a wide range of genetic and acquired diseases. The successful translation of drugs like Eteplirsen and Nusinersen from the laboratory to the clinic underscores the transformative impact of this technology on modern medicine.

References

- 1. Node, Edge and Graph Attributes [emden.github.io]

- 2. Final Phase 3 Study Data Show SPINRAZA® (nusinersen) Significantly Improved Motor Function in Children with Later-Onset Spinal Muscular Atrophy | Biogen [investors.biogen.com]

- 3. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Edge Attributes | Graphviz [graphviz.org]

- 5. Open-Label Evaluation of Eteplirsen in Patients with Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping: PROMOVI Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [dr.lib.iastate.edu]

- 7. curesma.org [curesma.org]

- 8. Use of steric blocking antisense oligonucleotides for the targeted inhibition of junction containing precursor microRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A perspective on oligonucleotide therapy: Approaches to patient customization [frontiersin.org]

- 13. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. New Data for Nusinersen Underscore Biogen’s Commitment to Advancing Clinical Research to Improve Outcomes in SMA | Biogen [investors.biogen.com]

A Technical Guide to N-DMTr-morpholino-T-5'-O-phosphoramidite: A Key Building Block for Antisense Therapeutics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-DMTr-morpholino-T-5'-O-phosphoramidite, a critical phosphoramidite (B1245037) monomer used in the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs). PMOs are a class of antisense oligonucleotides that have garnered significant attention in the field of drug development for their unique gene-silencing capabilities. Their modified backbone structure confers high specificity, stability against nucleases, and low toxicity, making them promising therapeutic agents.

Core Compound Data

This compound is a synthetic molecule designed for the automated solid-phase synthesis of morpholino oligonucleotides.[1] It features a dimethoxytrityl (DMTr) protecting group at the 5' equivalent position, which is removed at the beginning of each coupling cycle. The phosphoramidite moiety at the 3' equivalent position enables the formation of phosphorodiamidate linkages, which are characteristic of PMOs.

| Property | Value |

| Molecular Weight | 743.83 g/mol |

| Molecular Formula | C40H50N5O7P |

| CAS Number | Not available |

Mechanism of Action: Steric Blockade

Unlike some other classes of antisense oligonucleotides, PMOs do not typically induce the degradation of their target mRNA via RNase H. Instead, they operate through a steric-blocking mechanism.[2][3][4] By binding with high affinity to a complementary sequence on a target RNA molecule, the bulky and neutral backbone of the PMO physically obstructs the cellular machinery involved in gene expression.[2][3]

This steric hindrance can be designed to achieve two primary outcomes:

-

Translation Inhibition: When a PMO targets the 5' untranslated region (UTR) or the start codon of an mRNA, it can prevent the assembly of the ribosomal subunits, thereby blocking protein synthesis.[2]

-

Splicing Modification: By targeting splice junctions in pre-mRNA, PMOs can modulate the splicing process. This can lead to the exclusion of specific exons, which is a therapeutic strategy for certain genetic disorders, such as Duchenne muscular dystrophy.[2]

Experimental Protocol: Solid-Phase Synthesis of Phosphorodiamidate Morpholino Oligonucleotides

The synthesis of PMOs is typically performed on an automated DNA/RNA synthesizer using solid-phase phosphoramidite chemistry. The process involves a cycle of four main steps that are repeated to add each morpholino monomer to the growing oligonucleotide chain attached to a solid support.[5][6]

Reagents and Solutions:

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) for removing the DMTr protecting group.[5]

-

Coupling Solution: A solution of the this compound (or other bases), an activator (e.g., Ethylthiotetrazole - ETT), and an organic base (e.g., N-ethylmorpholine - NEM) in acetonitrile.[7]

-

Capping Solution: A two-part solution, typically acetic anhydride (B1165640) and 1-methylimidazole, to block any unreacted 5'-hydroxyl groups.

-

Oxidation Solution: An iodine solution to oxidize the phosphite (B83602) triester linkage to the stable phosphorodiamidate linkage.

-

Cleavage and Deprotection Solution: Aqueous ammonia (B1221849) to cleave the completed oligonucleotide from the solid support and remove any remaining protecting groups.[6]

Synthesis Cycle:

-

Deblocking: The solid support with the growing oligonucleotide chain is treated with the deblocking solution to remove the 5'-DMTr protecting group, exposing a free hydroxyl group for the next coupling reaction.[5]

-

Coupling: The activated this compound in the coupling solution is added to the solid support. The phosphoramidite reacts with the free hydroxyl group to form a phosphite triester linkage.[5]

-

Capping: To prevent the formation of deletion mutants, any unreacted hydroxyl groups are acetylated using the capping solution.

-

Oxidation: The phosphite triester linkage is oxidized to the more stable phosphorodiamidate linkage using the oxidation solution.

This cycle is repeated until the desired sequence is synthesized. Following the final cycle, the oligonucleotide is cleaved from the solid support and deprotected. The crude product is then purified, typically by High-Performance Liquid Chromatography (HPLC).[5]

Conclusion

This compound is a cornerstone for the synthesis of phosphorodiamidate morpholino oligonucleotides, a promising class of antisense therapeutics. The unique properties of PMOs, derived from their morpholino backbone and phosphorodiamidate linkages, enable a steric-blocking mechanism of action that offers high specificity and stability. The well-established solid-phase synthesis protocol allows for the efficient and reproducible production of these complex molecules, paving the way for further research and the development of novel therapies for a range of genetic and acquired diseases.

References

- 1. N-DMTr-morpholino-T-5�-O-phosphoramidite | BroadPharm [broadpharm.com]

- 2. biosynth.com [biosynth.com]

- 3. Phosphorodiamidate Morpholinos and Thiomorpholinos for Therapeutic Oligonucleotides [biosyn.com]

- 4. Frontiers | Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

Understanding phosphoramidite chemistry for oligonucleotide synthesis

An In-depth Technical Guide to Phosphoramidite (B1245037) Chemistry for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the phosphoramidite method, the gold standard for chemical oligonucleotide synthesis. It details the core chemical principles, reaction cycle, and experimental protocols essential for the production of high-quality, custom oligonucleotides used in a wide array of research, diagnostic, and therapeutic applications.

Core Principles of Phosphoramidite Chemistry

Introduced in the early 1980s, phosphoramidite chemistry revolutionized oligonucleotide synthesis due to its high efficiency and amenability to automation.[1] The process is characterized by the sequential addition of nucleotide monomers, called phosphoramidites, to a growing oligonucleotide chain that is covalently attached to a solid support.[2] This solid-phase synthesis approach simplifies the purification process at each step, as excess reagents and by-products can be easily washed away.[3]

The synthesis proceeds in the 3' to 5' direction, which is the opposite of enzymatic DNA synthesis in vivo.[1] Each addition cycle consists of four key chemical reactions: detritylation, coupling, capping, and oxidation.[2] The success of the synthesis hinges on the use of protecting groups on the nucleobases, the 5'-hydroxyl group, and the phosphate (B84403) moiety to prevent unwanted side reactions.[4]

The Four-Step Synthesis Cycle

The automated synthesis of oligonucleotides is a cyclical process where each cycle adds one nucleotide to the growing chain. The efficiency of each step is critical for the overall yield and purity of the final product.

Logical Flow of the Oligonucleotide Synthesis Cycle

Caption: Logical flow of the four-step phosphoramidite oligonucleotide synthesis cycle.

Step 1: Detritylation (Deblocking)

The synthesis cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support.[5] This is typically achieved by treatment with a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[5][6] The resulting free 5'-hydroxyl group is then available for the subsequent coupling reaction. The released DMT cation has a characteristic orange color, and its absorbance at 495 nm can be measured to monitor the efficiency of each coupling step.[7]

Caption: Detritylation reaction mechanism.

Step 2: Coupling

The coupling step involves the reaction of the free 5'-hydroxyl group of the growing oligonucleotide chain with the next phosphoramidite monomer.[5] The phosphoramidite is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), or 4,5-dicyanoimidazole (B129182) (DCI).[6][8] This reaction forms an unstable phosphite triester linkage. The coupling reaction is highly sensitive to moisture and is carried out under anhydrous conditions.[1]

Caption: Coupling reaction mechanism.

Step 3: Capping

Despite the high efficiency of the coupling reaction, a small percentage (typically 1-2%) of the 5'-hydroxyl groups may fail to react.[6] To prevent these unreacted chains from participating in subsequent cycles and forming deletion mutants, they are permanently blocked in a capping step.[3] This is achieved by acetylation of the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI).[5]

Caption: Capping of unreacted chains.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the detritylation step of the next cycle.[9] Therefore, it is oxidized to a more stable pentavalent phosphate triester.[5] This is typically done using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[5][10]

Caption: Oxidation of the phosphite triester.

Quantitative Data

The overall yield of full-length oligonucleotide is highly dependent on the efficiency of each step in the synthesis cycle, particularly the coupling step.

| Parameter | Typical Value | Factors Influencing Efficiency |

| Coupling Efficiency | >99%[3] | Purity of phosphoramidites and reagents, absence of moisture, choice of activator, coupling time.[11] |

| 99.4%[12] | A 50-mer synthesized with 99.5% efficiency gives a ~78% yield, while 98.5% efficiency yields ~52%.[11] | |

| 99.6%[12] | For a 20-mer, 99.4% efficiency results in ~89.2% full-length product.[12] | |

| Detritylation Efficiency | Quantitative | Acid concentration, reaction time, removal of acetonitrile (B52724).[13] |

| Capping Efficiency | >99% | Concentration of capping reagents, reaction time.[14] |

| Oxidation Efficiency | Quantitative | Iodine concentration, reaction time.[15] |

Experimental Protocols

The following are generalized protocols for each step of the solid-phase phosphoramidite synthesis cycle. Specific times and volumes may vary depending on the synthesizer and scale of synthesis.

Synthesis Cycle

| Step | Reagents | Typical Protocol |

| Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)[5] | 1. Wash the solid support with anhydrous acetonitrile. 2. Treat the support with the deblocking solution for 60-120 seconds. 3. Wash thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group. |

| Coupling | 0.1 M Phosphoramidite in anhydrous acetonitrile; 0.25-0.5 M Activator (e.g., ETT, DCI) in anhydrous acetonitrile[8][16] | 1. Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column. 2. Allow the reaction to proceed for 30-180 seconds for standard nucleosides; longer times may be needed for modified bases.[5][17] 3. Wash with anhydrous acetonitrile. |

| Capping | Capping A: Acetic anhydride in THF/Pyridine; Capping B: 16% N-Methylimidazole in THF[5][14] | 1. Mix Capping A and Capping B solutions and deliver to the synthesis column. 2. Allow the reaction to proceed for 30-60 seconds. 3. Wash with anhydrous acetonitrile. |

| Oxidation | 0.02-0.1 M Iodine in THF/Pyridine/Water[5][10] | 1. Deliver the oxidizing solution to the synthesis column. 2. Allow the reaction to proceed for 30-60 seconds. 3. Wash thoroughly with anhydrous acetonitrile to remove residual water and iodine. |

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphates are removed.

| Step | Reagents | Typical Protocol |

| Cleavage from Solid Support | Concentrated Ammonium (B1175870) Hydroxide[18] | 1. Push concentrated ammonium hydroxide (B78521) through the synthesis column at room temperature for 1-2 hours. 2. Collect the solution containing the cleaved oligonucleotide. |

| Base and Phosphate Deprotection | Concentrated Ammonium Hydroxide or a mixture of Ammonium Hydroxide and Methylamine (AMA)[18][19] | 1. Heat the collected solution at 55-65°C for 4-12 hours.[17] 2. For sensitive modifications, milder conditions with AMA at room temperature for 2 hours may be used.[19] |

| Final DMT Removal (if synthesized "DMT-on") | 80% Acetic Acid in water[5] | 1. After deprotection and purification, treat the oligonucleotide with 80% acetic acid for 20-30 minutes. 2. Quench the reaction and desalt the oligonucleotide.[20] |

Conclusion

Phosphoramidite chemistry remains the cornerstone of modern oligonucleotide synthesis, enabling the production of high-fidelity DNA and RNA sequences for a vast range of applications. A thorough understanding of the underlying chemistry, optimization of reaction conditions, and stringent quality control are paramount to achieving high yields of pure oligonucleotides. This guide provides the fundamental knowledge and protocols for researchers and developers to successfully employ this powerful technology.

References

- 1. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 2. blog.invitek.com [blog.invitek.com]

- 3. twistbioscience.com [twistbioscience.com]

- 4. research.yale.edu [research.yale.edu]

- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 6. empbiotech.com [empbiotech.com]

- 7. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 8. blog.biosearchtech.com [blog.biosearchtech.com]

- 9. atdbio.com [atdbio.com]

- 10. glenresearch.com [glenresearch.com]

- 11. benchchem.com [benchchem.com]

- 12. idtdna.com [idtdna.com]

- 13. academic.oup.com [academic.oup.com]

- 14. glenresearch.com [glenresearch.com]

- 15. Oxidation Solution for Nucleic Acid Synthesis - Amerigo Scientific [amerigoscientific.com]

- 16. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. blog.biosearchtech.com [blog.biosearchtech.com]

- 19. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide on N-DMTr-morpholino-T-5'-O-phosphoramidite: Solubility and Stability for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-DMTr-morpholino-T-5'-O-phosphoramidite, a critical building block in the synthesis of morpholino oligonucleotides. The information is intended for researchers, scientists, and professionals involved in drug development and nucleic acid chemistry.

Core Concepts: Solubility and Stability

This compound is a key reagent for the synthesis of morpholino oligonucleotides, which are synthetic molecules used to modify gene expression. The solubility and stability of this phosphoramidite (B1245037) are paramount for successful and efficient oligonucleotide synthesis.

Solubility refers to the ability of the phosphoramidite to dissolve in a solvent to form a homogeneous solution. Adequate solubility is crucial for the coupling step in solid-phase oligonucleotide synthesis, ensuring a sufficient concentration of the reagent is available to react with the growing oligonucleotide chain.

Stability pertains to the resistance of the phosphoramidite to chemical degradation under various conditions. Phosphoramidites are known to be sensitive to moisture, heat, and acidic environments. Degradation can lead to impurities, reduced coupling efficiency, and ultimately, the synthesis of incorrect oligonucleotide sequences.

Solubility Profile

| Solvent | Solubility | Remarks |

| Acetonitrile (B52724) (anhydrous) | Poor to Sparingly Soluble | Solubility is a known issue, especially when the solution is purged with argon. This can be problematic as acetonitrile is a common solvent in oligonucleotide synthesis.[1] |

| Dichloromethane (DCM, anhydrous) | Likely Soluble | Dichloromethane is often used in the synthesis of morpholino phosphoramidite monomers.[2] |

| Dimethylformamide (DMF) | Likely Soluble | While potentially a good solvent, the stability of the phosphoramidite in DMF may be a concern.[1] |

| N-Methyl-2-pyrrolidone (NMP) | Likely Soluble | Similar to DMF, NMP can be a good solvent, but stability should be monitored.[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | |

| Ethanol | Soluble |

Note: The use of anhydrous solvents is critical for dissolving phosphoramidites to prevent hydrolysis.

Stability Characteristics

The stability of this compound is influenced by several factors:

| Condition | Stability Profile | Remarks |

| Moisture (Hydrolytic Stability) | Unstable | Phosphoramidites are highly susceptible to hydrolysis in the presence of water, which leads to the formation of the corresponding phosphonate (B1237965) and the secondary amine (diisopropylamine). This is a primary cause of reagent degradation. |

| Temperature (Thermal Stability) | Unstable at elevated temperatures | Phosphoramidites should be stored at low temperatures (typically -20°C) to minimize thermal degradation. Stability in solution at room temperature is limited. |

| pH (Acidic/Basic Conditions) | Unstable in acidic conditions | The dimethoxytrityl (DMTr) protecting group is labile to acid and is intentionally removed during the deblocking step of oligonucleotide synthesis. Exposure to acidic conditions outside of this controlled step will lead to premature deprotection and side reactions. The phosphoramidite linkage itself is also sensitive to acid. While generally more stable to basic conditions, prolonged exposure should be avoided. |

| Oxidation | Susceptible | The trivalent phosphorus atom in the phosphoramidite is readily oxidized to a pentavalent state. While oxidation is a necessary step in oligonucleotide synthesis (to form the stable phosphate (B84403) triester linkage), premature oxidation during storage or handling will render the phosphoramidite inactive for coupling. |

Experimental Protocols

Detailed experimental protocols for determining the precise solubility and stability of this compound are not available in the public domain. However, generalized protocols based on standard analytical techniques for phosphoramidites are provided below.

Protocol for Solubility Determination

This protocol outlines a general procedure for determining the solubility of a phosphoramidite in a given solvent.

Objective: To determine the concentration at which this compound dissolves completely in a specific anhydrous solvent at a defined temperature.

Materials:

-

This compound

-

Anhydrous solvent of interest (e.g., acetonitrile, dichloromethane)

-

Vortex mixer

-

Analytical balance

-

Vials with sealed caps

-

Visual inspection under a light source

Procedure:

-

Accurately weigh a small, known amount of the phosphoramidite (e.g., 1 mg) into a clean, dry vial.

-

Add a small, measured volume of the anhydrous solvent (e.g., 100 µL) to the vial.

-

Seal the vial tightly and vortex the mixture for a set period (e.g., 2 minutes).

-

Visually inspect the solution against a light source to check for any undissolved particles.

-

If the solid has completely dissolved, record the concentration (e.g., 10 mg/mL).

-

If the solid has not completely dissolved, add another measured volume of the solvent to decrease the concentration and repeat steps 3 and 4.

-

Continue this process until complete dissolution is observed. The highest concentration at which the phosphoramidite is fully dissolved is the approximate solubility.

Protocol for Stability Assessment by ³¹P NMR Spectroscopy

This protocol describes a method to assess the stability of a phosphoramidite in solution over time by monitoring the degradation products using ³¹P NMR.

Objective: To evaluate the rate of degradation of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Anhydrous deuterated solvent (e.g., acetonitrile-d₃, dichloromethane-d₂)

-

NMR tubes with sealed caps

-

³¹P NMR spectrometer

Procedure:

-

Prepare a solution of the phosphoramidite of known concentration in the chosen anhydrous deuterated solvent directly in an NMR tube.

-

Acquire an initial ³¹P NMR spectrum immediately after preparation (t=0). The characteristic signal for the phosphoramidite should be observed around 146-150 ppm.

-

Store the NMR tube under the desired conditions (e.g., room temperature).

-

Acquire subsequent ³¹P NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

-

Monitor the appearance and integration of signals corresponding to degradation products, such as the H-phosphonate (around 0-10 ppm) and the oxidized phosphate (around -2 to 2 ppm).

-

The percentage of intact phosphoramidite at each time point can be calculated from the relative integration of the signals.

Visualization of Workflows

The following diagrams illustrate the key processes involving this compound.

Caption: Workflow for Determining Phosphoramidite Solubility.

References

An In-depth Technical Guide to the Core Features of the Morpholino Backbone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino oligonucleotides, or simply Morpholinos, represent a powerful class of antisense reagents used to modulate gene expression.[1][2] Unlike native nucleic acids, Morpholinos possess a uniquely engineered backbone that imparts a suite of advantageous properties, making them indispensable tools in developmental biology, disease modeling, and as potential therapeutic agents.[1][3] This guide provides a comprehensive technical overview of the core features of the Morpholino backbone, its mechanism of action, and practical considerations for its use in a research and drug development context.

Core Features of the Morpholino Backbone

The defining characteristic of a Morpholino is its synthetic, uncharged backbone, which radically departs from the negatively charged sugar-phosphate backbone of DNA and RNA.[4][5] This fundamental difference is the source of its unique and advantageous properties.

Chemical Structure

The Morpholino backbone is composed of methylenemorpholine rings in place of the deoxyribose or ribose sugars found in natural nucleic acids.[5] These rings are interconnected by non-ionic phosphorodiamidate linkages, which replace the anionic phosphodiester bonds of DNA and RNA.[5][6] This structure maintains the standard A, C, G, and T nucleobases, allowing for specific Watson-Crick base pairing with a complementary RNA sequence.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Vivo-Morpholinos | Gene Tools, LLC [gene-tools.com]

- 3. Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholino, siRNA, and S-DNA compared: impact of structure and mechanism of action on off-target effects and sequence specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Microinjections into Zebrafish Embryos [bio-protocol.org]

A Technical Guide to N-DMTr-morpholino-T-5'-O-phosphoramidite: A Building Block for Morpholino Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-DMTr-morpholino-T-5'-O-phosphoramidite is a crucial monomer for the chemical synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs), a class of antisense therapeutics. Contrary to a common misconception, this phosphoramidite (B1245037) is not utilized in enzymatic in vitro transcription. Instead, it serves as a cornerstone in the solid-phase synthesis of custom-sequenced PMOs. These synthetic nucleic acid analogs are distinguished by a morpholine (B109124) ring in place of the sugar moiety and a charge-neutral phosphorodiamidate backbone. This unique structure confers resistance to nucleases and enables a steric-blocking mechanism of action to modulate gene expression, primarily by inhibiting mRNA translation or modifying pre-mRNA splicing. This guide provides an in-depth overview of this compound, its role in PMO synthesis, detailed experimental protocols, and the mechanism of action of the resulting oligonucleotides.

Introduction to Phosphorodiamidate Morpholino Oligonucleotides (PMOs)

Phosphorodiamidate morpholino oligonucleotides are synthetic molecules that have emerged as a powerful tool in research and therapeutic applications. Their structure, which replaces the ribose or deoxyribose sugar of RNA and DNA with a six-membered morpholine ring and the phosphodiester linkage with a phosphorodiamidate group, offers several advantages:

-

High Stability: The phosphorodiamidate backbone is not recognized by cellular nucleases, leading to a long half-life in biological systems.[1]

-

Strong and Specific Binding: PMOs bind to complementary RNA sequences with high affinity and specificity.[2]

-

Steric-Blocking Mechanism: Unlike some other antisense technologies, PMOs do not induce the degradation of their target RNA. Instead, they physically block the binding of cellular machinery involved in translation or splicing.[3][] This mechanism is associated with a lower incidence of off-target effects.[2]

-

Low Toxicity: The neutral backbone of PMOs contributes to their low intrinsic toxicity.[1]

These properties have led to the development of several FDA-approved PMO-based drugs for the treatment of genetic disorders such as Duchenne muscular dystrophy.[5][6]

This compound is the specific building block used to incorporate a thymidine (B127349) (T) analog into a growing PMO chain during solid-phase synthesis.

The Role of this compound in PMO Synthesis

The synthesis of PMOs is a chemical process performed on an automated DNA synthesizer using phosphoramidite chemistry.[7][8] this compound is a key reagent in this process, containing three critical components:

-

A Morpholino-Thymine Core: This forms the structural backbone and the base-pairing unit of the final PMO.

-

A 5'-O-Dimethoxytrityl (DMTr) Group: This acid-labile protecting group caps (B75204) the 5'-hydroxyl of the morpholino ring. Its removal at the beginning of each synthesis cycle allows for the stepwise addition of the next monomer.

-

A 3'-Phosphoramidite Moiety: This reactive phosphorus group enables the formation of the phosphorodiamidate linkage with the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Quantitative Data in PMO Synthesis

The efficiency of solid-phase PMO synthesis is critical for obtaining a high yield of the full-length product. Key quantitative parameters are summarized below.

| Parameter | Typical Value | Significance | Reference |

| Coupling Efficiency | >99% | High coupling efficiency is essential to minimize the formation of (n-1) and other truncated sequences, especially for long oligonucleotides. | [9] |

| Overall Yield (25-mer) | 51-70% (crude) | The cumulative effect of coupling efficiencies determines the final yield of the desired full-length PMO. | [8] |

| Overall Yield (30-mer) | >20% (pure) | Demonstrates the feasibility of synthesizing therapeutically relevant long PMOs. | [5][10] |

| Final Purity (HPLC) | >90% | High purity is crucial for research and therapeutic applications to avoid confounding results or side effects from impurities. | [9] |

Experimental Protocols

The solid-phase synthesis of a PMO on an automated synthesizer follows a cyclical process. The workflow is illustrated below, followed by a detailed protocol for a single synthesis cycle.

Caption: Solid-phase synthesis workflow for PMOs.

Detailed Protocol for a Single Synthesis Cycle:

This protocol is a generalized representation. Specific reagents, concentrations, and reaction times may vary depending on the synthesizer and the specific chemistry employed (e.g., Trityl vs. Fmoc).[3]

-

Deblocking (Detritylation):

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[3]

-

Procedure: The solid support is treated with the deblocking solution for 1-5 minutes to remove the 5'-DMTr protecting group from the terminal monomer. The support is then washed thoroughly with DCM to remove the acid and the cleaved DMTr cation.[3]

-

-

Coupling:

-

Reagents:

-

This compound (or other base) (3 equivalents).

-

Activator, such as 5-Ethylthio-1H-tetrazole (ETT) (6 equivalents).[3][8]

-

N-Ethylmorpholine (NEM) in acetonitrile (B52724) (CH3CN).[8]

-

-

Procedure: The phosphoramidite monomer and activator are dissolved in anhydrous acetonitrile and delivered to the solid support. The coupling reaction, which forms the new phosphorodiamidate linkage, is typically allowed to proceed for 15-20 minutes.[2] The support is then washed with acetonitrile.

-

-

Capping (Optional but Recommended):

-

Reagents: